
2-(1-Ethylpropyl)-6-methylisonicotinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Ethylpropyl)-6-methylisonicotinic acid is an organic compound belonging to the class of isonicotinic acids. This compound is characterized by the presence of a 1-ethyl-propyl group and a methyl group attached to the isonicotinic acid core. Isonicotinic acids are known for their applications in various fields, including medicinal chemistry and organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethylpropyl)-6-methylisonicotinic acid can be achieved through several synthetic routes. One common method involves the alkylation of 6-methyl-isonicotinic acid with 1-ethyl-propyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions
2-(1-Ethylpropyl)-6-methylisonicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the 1-ethyl-propyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-(1-Ethylpropyl)-6-methylisonicotinic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of 2-(1-Ethylpropyl)-6-methylisonicotinic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in biological processes. For example, it could inhibit bacterial enzymes, leading to antimicrobial effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 2-(1-Methyl-propyl)-6-methyl-isonicotinic acid
- 2-(1-Ethyl-butyl)-6-methyl-isonicotinic acid
- 2-(1-Ethyl-propyl)-4-methyl-isonicotinic acid
Uniqueness
2-(1-Ethylpropyl)-6-methylisonicotinic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 1-ethyl-propyl group at the 2-position and the methyl group at the 6-position distinguishes it from other isonicotinic acid derivatives, potentially leading to unique properties and applications.
属性
分子式 |
C12H17NO2 |
|---|---|
分子量 |
207.27 g/mol |
IUPAC 名称 |
2-methyl-6-pentan-3-ylpyridine-4-carboxylic acid |
InChI |
InChI=1S/C12H17NO2/c1-4-9(5-2)11-7-10(12(14)15)6-8(3)13-11/h6-7,9H,4-5H2,1-3H3,(H,14,15) |
InChI 键 |
NNARBBWYMLDTNV-UHFFFAOYSA-N |
规范 SMILES |
CCC(CC)C1=NC(=CC(=C1)C(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[Amino(methylsulfanyl)methylidene]azanium](/img/structure/B8466539.png)
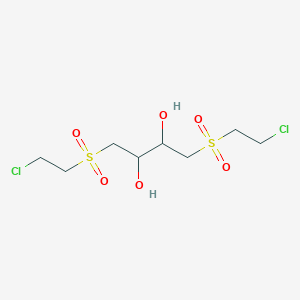
![4-[4-Chloro-2-(2-fluorobenzoyl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B8466554.png)
![Trimethyl{3-methyl-4-[(trimethylsilyl)oxy]phenyl}silane](/img/structure/B8466562.png)
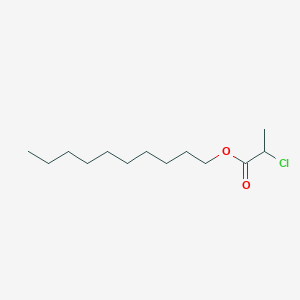
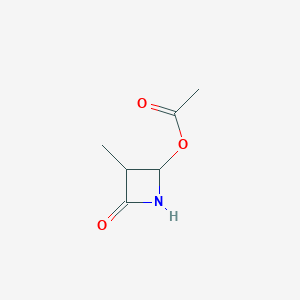
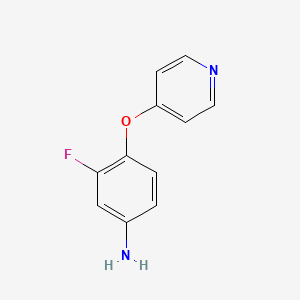
![7-Chloro-benzo[b]thiophen-5-ylamine](/img/structure/B8466581.png)

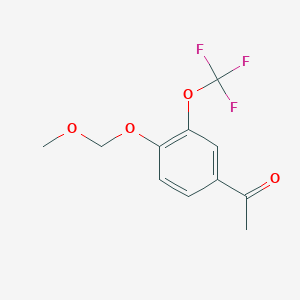


![2-(Methylsulfanyl)-4-[4-(methylsulfanyl)phenyl]-6-(trifluoromethyl)pyrimidine](/img/structure/B8466636.png)

